

# Spathulatol: A Technical Overview of Chemical Properties and Biological Significance

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## Compound of Interest

Compound Name: *Spathulatol*

Cat. No.: *B564685*

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## Abstract

**Spathulatol**, a lignan isolated from the peel of star anise (*Illicium spathulatum*), is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and explores its potential biological activities based on its classification as a lignan. While specific experimental data for **Spathulatol** is limited in publicly accessible literature, this document extrapolates its likely mechanisms of action and provides a foundational framework for future research and drug development endeavors.

## Chemical and Physical Data

**Spathulatol** is identified by the CAS Number 1373888-27-7.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below, providing a clear reference for researchers.

Chemical Identifier	Value	Source
CAS Number	1373888-27-7	InvivoChem[1]
Molecular Formula	C <sub>30</sub> H <sub>34</sub> O <sub>9</sub>	ALB Technology[2]
Molecular Weight	538.59 g/mol	ALB Technology[2]
IUPAC Name Synonym	(1R,2R,7S,8S,9R)-rel-(-)-1,2,6,7,8,9-Hexahydro-2,9-bis(4-hydroxy-3-methoxyphenyl)-4-methoxynaphtho[2,1-b]furan-1,7,8-trimethanol	ALB Technology[2]
PubChem CID	125181495	InvivoChem[1]
SMILES	COc1cc(ccc1O)[C@H]2c3c(cc(c4c3--INVALID-LINK--CO">C@HCO)OC)C[C@@H]2c5ccc(c(OC)c5)O	MedChemExpress[3]

## Biological Context and Potential Signaling Pathways

**Spathulatol** is classified as a lignan, a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Lignans are widely recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct studies on **Spathulatol**'s mechanism of action are not extensively documented, the known signaling pathways modulated by other lignans provide a strong indication of its potential biological functions.

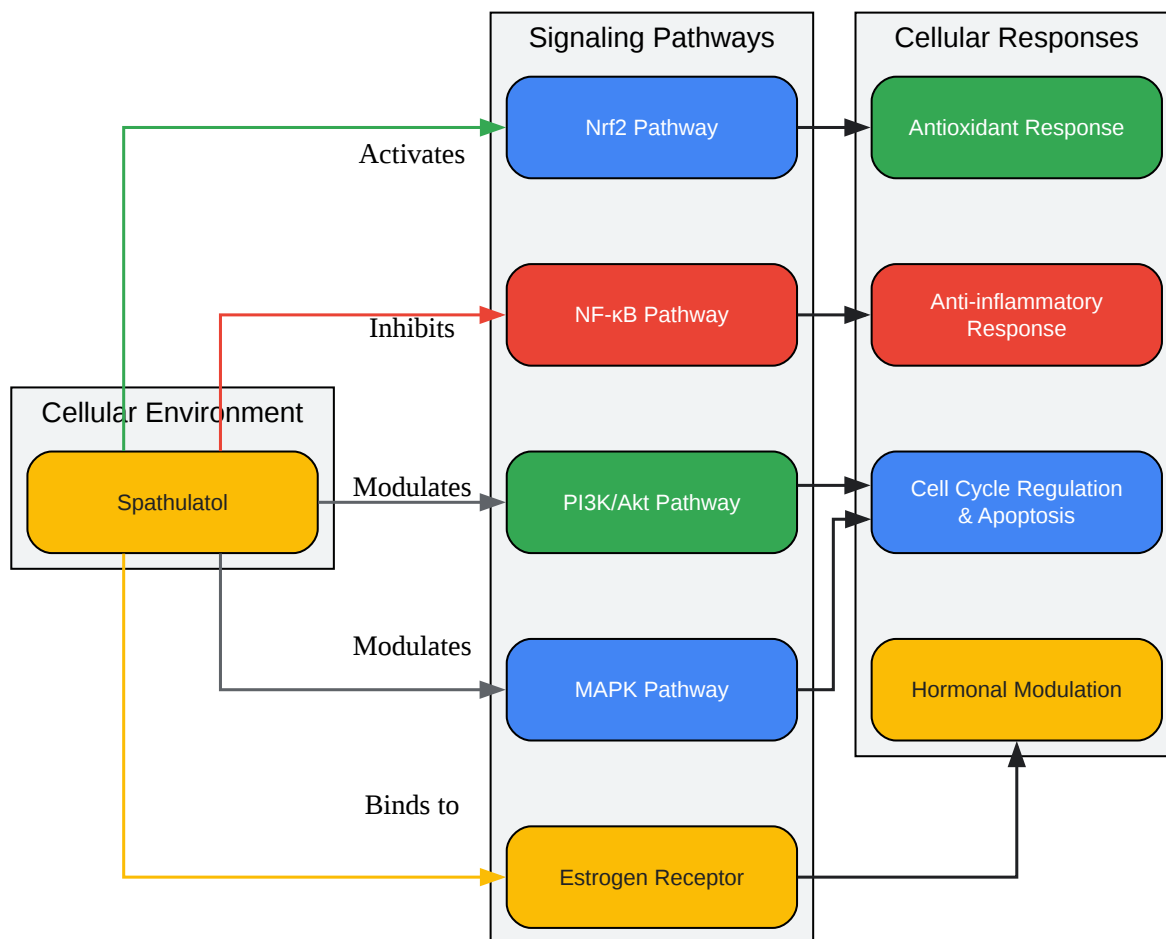
Lignans are known to interact with several key cellular signaling pathways:

- **Nrf2 Signaling Pathway:** Many lignans are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular defense against

oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

- **NF-κB Signaling Pathway:** The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Several lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and other inflammatory mediators.
- **PI3K/Akt and MAPK Signaling Pathways:** The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Lignans have been observed to modulate these pathways, which is a key aspect of their potential anticancer activity.
- **Estrogen Receptor Signaling:** Some lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors and modulate estrogenic signaling. This interaction can be beneficial in the context of hormone-dependent cancers.

The following diagram illustrates the potential interplay of a lignan like **Spathulatol** with these major signaling pathways.

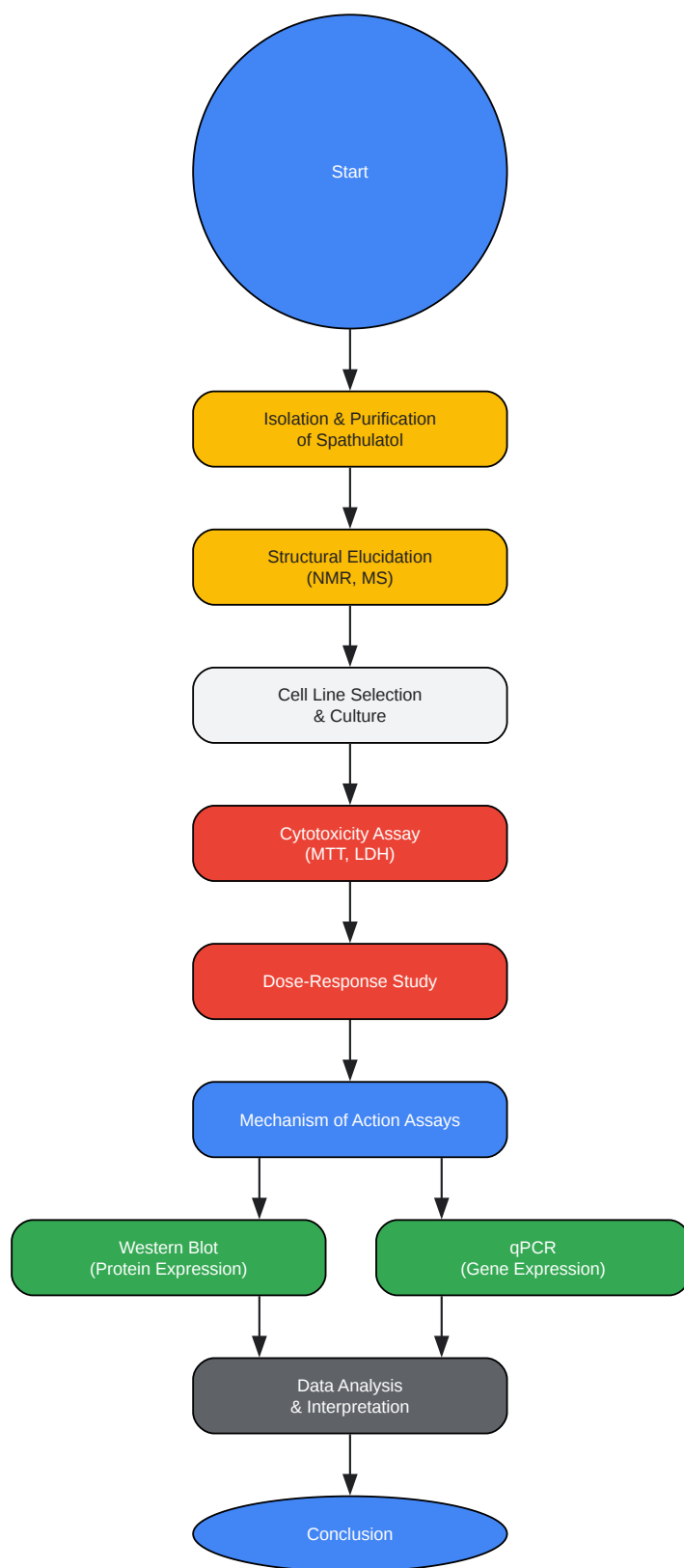


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Potential signaling pathways modulated by **Spathulatol**.

## Proposed Experimental Workflow

For researchers aiming to investigate the biological activities of **Spathulatol**, a structured experimental workflow is essential. The following diagram outlines a general protocol for the in vitro evaluation of a novel plant-derived compound.



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General experimental workflow for in vitro analysis.

### Detailed Methodologies for Key Experiments:

- **Isolation and Purification:** **Spathulatol** would be extracted from the dried peel of *Illicium spathulatum* using organic solvents such as ethanol or methanol, followed by partitioning and chromatographic techniques (e.g., silica gel column chromatography, HPLC) to achieve high purity.
- **Structural Elucidation:** The chemical structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR;  $^1\text{H}$  and  $^{13}\text{C}$ ) and Mass Spectrometry (MS), to verify its identity as **Spathulatol**.
- **Cell Culture:** Appropriate human cell lines (e.g., cancer cell lines for anticancer studies, immune cells for anti-inflammatory assays) would be cultured under standard conditions (e.g.,  $37^\circ\text{C}$ , 5%  $\text{CO}_2$ ) in a suitable medium supplemented with fetal bovine serum and antibiotics.
- **Cytotoxicity Assay (MTT Assay):**
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with varying concentrations of **Spathulatol** for a specified duration (e.g., 24, 48, 72 hours).
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
- **Western Blot Analysis:**
  - Treat cells with **Spathulatol** and a control.
  - Lyse the cells and quantify the protein concentration.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, NF-κB, Akt, MAPK).
- Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and imaging system.
- Quantitative PCR (qPCR):
  - Treat cells with **Spathulatol** and a control.
  - Isolate total RNA and synthesize complementary DNA (cDNA).
  - Perform qPCR using specific primers for target genes (e.g., antioxidant enzymes, inflammatory cytokines).
  - Analyze the relative gene expression levels using the  $\Delta\Delta C_t$  method, normalized to a housekeeping gene.

## Conclusion

**Spathulatol** presents a promising avenue for natural product research. Its classification as a lignan suggests a high potential for significant biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. The data and proposed methodologies within this guide offer a foundational resource for scientists and researchers to design and execute further investigations into the therapeutic potential of this intriguing compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by **Spathulatol** to fully understand its mechanism of action and pave the way for its potential development as a therapeutic agent.

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- To cite this document: BenchChem. [Spathulatol: A Technical Overview of Chemical Properties and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564685#spathulatol-cas-number-and-chemical-identifiers>]

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